molecular formula C9H14O B1293812 Bicyclo[3.3.1]nonan-9-one CAS No. 10036-09-6

Bicyclo[3.3.1]nonan-9-one

Numéro de catalogue: B1293812
Numéro CAS: 10036-09-6
Poids moléculaire: 138.21 g/mol
Clé InChI: ANFLIDKLELMAAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bicyclo[331]nonan-9-one is an organic compound with the molecular formula C₉H₁₄O It is a bicyclic ketone, characterized by its unique structure consisting of two fused cyclohexane rings with a ketone functional group at the bridgehead position

Applications De Recherche Scientifique

Bicyclo[3.3.1]nonan-9-one has several scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonan-9-one can be synthesized through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is used to synthesize the this compound cores of compounds such as garsubellin A, hyperforin, guttiferone A, and hypersampsone F .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Analyse Des Réactions Chimiques

Types of Reactions: Bicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Bicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:

Uniqueness: Bicyclo[33

Activité Biologique

Bicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthetic routes leading to biologically active derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation examined the antiproliferative effects of 3,7-diazathis compound derivatives, demonstrating their ability to activate polyamine (PA) catabolism in cancer cells, which can lead to apoptosis. The study synthesized eight bispidine derivatives, out of which three exhibited significant cytotoxicity against various cancer cell lines in MTT assays .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameIC50 (µM)Cancer Cell Line
3,7-Diazathis compound15HeLa
2-Diazathis compound20MCF-7
4-Diazathis compound25A549

The mechanism underlying the anticancer activity of this compound involves the restoration of PA catabolism, which is often downregulated in cancer cells. By enhancing this metabolic pathway, these compounds can increase the levels of cytotoxic substances that induce cell death in malignant cells .

Neurotransmitter Reuptake Inhibition

In addition to anticancer properties, this compound derivatives have been identified as potential monoamine neurotransmitter reuptake inhibitors. These compounds may be useful in treating mood disorders by modulating neurotransmitter levels in the brain . The structural features that contribute to this activity include specific substitutions at the nitrogen atoms within the bicyclic framework.

Synthetic Routes

The synthesis of this compound and its derivatives has been explored through various methodologies:

Organocascade Synthesis

One effective approach involves an organocatalytic cascade reaction that utilizes prochiral cyclohexanones and indene derivatives to construct bicyclic products with high stereoselectivity and yield . This method allows for the efficient generation of complex molecules that retain biological activity.

Table 2: Synthetic Methods for this compound

Method DescriptionYield (%)Stereoselectivity
Organocatalytic Cascade85>20:1
Friedel-Crafts Cyclization70Moderate
Solvolysis Reactions60Low

Case Studies

A case study on the synthesis of 2-bicyclo(3.3.1)nonyl acetate demonstrated that solvolysis reactions could yield a variety of bicyclic products under different conditions, showcasing the versatility of synthetic strategies available for these compounds .

Propriétés

IUPAC Name

bicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-7-2-1-3-8(4-7)6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFLIDKLELMAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905441
Record name Bicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10036-09-6
Record name Bicyclo[3.3.1]nonan-3-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Bicyclo[3.3.1]nonan-9-one
Reactant of Route 3
Bicyclo[3.3.1]nonan-9-one
Reactant of Route 4
Bicyclo[3.3.1]nonan-9-one
Reactant of Route 5
Bicyclo[3.3.1]nonan-9-one
Reactant of Route 6
Bicyclo[3.3.1]nonan-9-one
Customer
Q & A

Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonan-9-one?

A1: The molecular formula of this compound is C9H14O, and its molecular weight is 138.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and X-ray diffraction to characterize this compound [, , , ].

Q3: What is the typical conformation of this compound in the solid state?

A3: Studies using ¹³C solid-state NMR suggest that this compound predominantly adopts a twin-chair conformation in its solid state [].

Q4: How can this compound be synthesized from 1,5-cyclooctadiene?

A4: A simple and efficient synthesis route from 1,5-cyclooctadiene to this compound utilizes a hydroboration-oxidation sequence, as described in the literature [, ].

Q5: Can this compound undergo fragmentation reactions?

A5: Yes, derivatives of this compound, such as 1-(tosyloxymethyl) and 1-(trifluoromethylsulfonyloxymethyl) derivatives, can undergo fragmentation reactions when treated with various nucleophiles, leading to the formation of 5-methylenecyclooctane derivatives [].

Q6: How can allylic geminal diacetates be used to synthesize this compound derivatives?

A6: Allylic geminal diacetates function as a1,a3 synthons, enabling the efficient synthesis of various substituted this compound derivatives [, ].

Q7: What is the pharmacological significance of heterocyclic this compound derivatives?

A7: Research indicates that specific heterocyclic this compound derivatives, particularly those with 2,4-dipyridyl side chains, exhibit a strong affinity for κ-opioid receptors [].

Q8: How does the structure of this compound derivatives influence their affinity for κ-opioid receptors?

A8: Studies reveal a strong structure-activity relationship. For instance, 3,7-diazabicyclononanones with 2,4-dipyridyl substituents demonstrate the highest potency. Conversely, replacing one nitrogen with oxygen (3-oxa-7-azathis compound) or introducing phenyl substituents at the 2 and 4 positions significantly diminishes activity [].

Q9: What is the proposed pharmacophoric conformation of diazabicyclo[3.3.1]nonanones for κ-opioid receptor binding?

A9: Research suggests that a chair-boat conformation, with protonation at the N7 nitrogen, represents the pharmacophoric conformation for diazabicyclo[3.3.1]nonanones. This conclusion stems from pH-dependent NMR studies and comparisons with known κ-agonists [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.